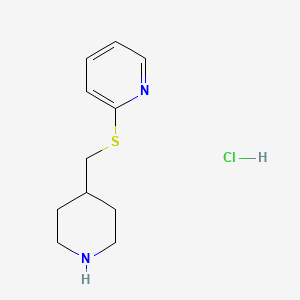
2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride
Vue d'ensemble
Description
2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride, also known as P4MSP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. P4MSP is a heterocyclic compound that contains a pyridine ring and a piperidine ring, which makes it a unique compound with diverse properties.
Applications De Recherche Scientifique
2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride has been used in various scientific research applications, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used as a tool in biochemical research to study the function of proteins and enzymes.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride is not fully understood. However, it has been shown to bind to specific receptors in the brain and modulate their activity. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride is its versatility. It can be used in various scientific research applications, including medicinal chemistry, biochemistry, and neuroscience. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Orientations Futures
There are several future directions for research on 2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride. One area of research is to further investigate its mechanism of action and identify its specific targets in the brain and other tissues. Another area of research is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, this compound can be used as a tool to study the function of proteins and enzymes, which can lead to the development of new drugs and therapies.
Propriétés
IUPAC Name |
2-(piperidin-4-ylmethylsulfanyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S.ClH/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10;/h1-3,6,10,12H,4-5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAIIXMXVQDVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


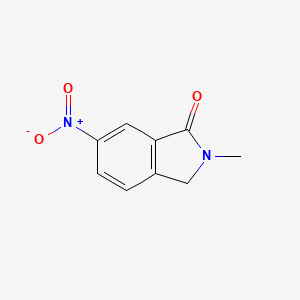


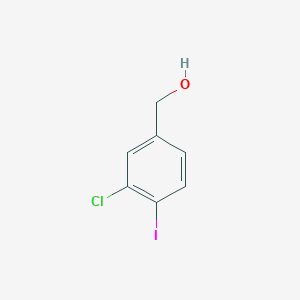
![1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B1429759.png)
![5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1429760.png)
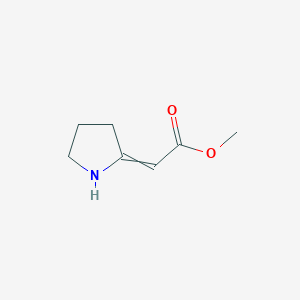
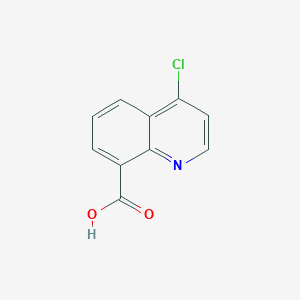
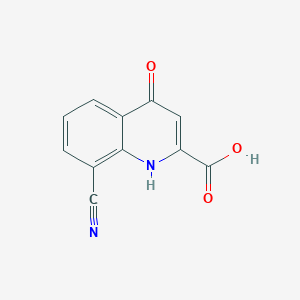
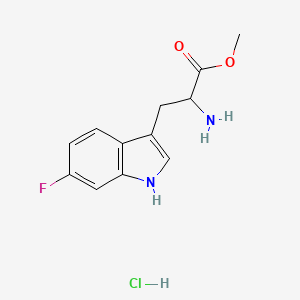
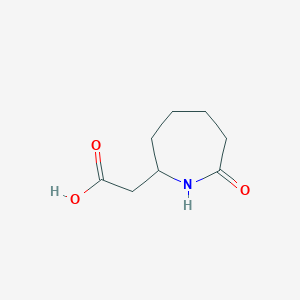
![4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B1429769.png)


